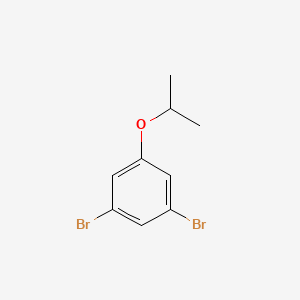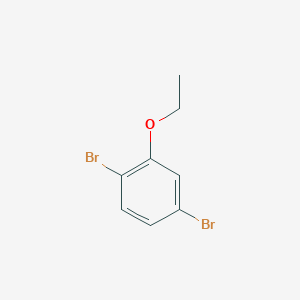
1,3-二氧六环-2-羧酸
描述
1,3-Dioxane-2-carboxylic acid is an organic compound . It’s important to note that the information available is limited and may not be specific to 1,3-Dioxane-2-carboxylic acid but to similar compounds .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dioxane-2-carboxylic acid are not detailed in the available literature, studies have reported on the reactions of similar compounds .
科学研究应用
PPARα/γ 双重激动剂
1,3-二氧六环-2-羧酸衍生物已被研究作为潜在的PPARα/γ 双重激动剂 . 这些化合物的设计基于 PPAR 激动剂的典型拓扑结构。研究人员专注于修饰亲脂性尾部,并通过替换恶唑部分制备了一系列化合物。化合物 8f 表现出有效的体外和体内作用,使其成为治疗 2 型糖尿病等疾病的有希望的候选药物。
1,2-二醇的立体选择性合成
环状碳酸酯,包括 1,3-二氧戊环-2-酮和 1,3-二氧六环-2-酮,是立体选择性合成 1,2-二醇的关键。这些基团在构建复杂分子中具有战略意义。 研究人员探索了碳酸酯亲核试剂对活化 C=C π键的分子内环化反应,以实现这些转化 .
药物前体和配体
2,2-二甲基-5-((苯胺基)亚甲基)-1,3-二氧六环-4,6-二酮: ,由 Meldrum's 酸合成,已被用作药物开发的前体。 它与活性亚甲基腈反应生成2-氧代-1,2-二氢吡啶-3-羧酸衍生物,这些衍生物在药物前体或潜在配体方面具有潜在的应用价值 .
作用机制
Target of Action
1,3-Dioxane-2-carboxylic acid is a novel pharmacophore developed for the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα/γ . PPARs are nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The interaction of 1,3-Dioxane-2-carboxylic acid with its targets involves the activation of PPARα/γ. This activation leads to changes in gene expression, which subsequently results in various biological effects. The compound acts as a dual agonist, binding to both PPARα and PPARγ, and triggering a conformational change that allows the receptors to regulate gene expression .
Biochemical Pathways
The activation of PPARα/γ by 1,3-Dioxane-2-carboxylic acid affects several biochemical pathways. PPARα is involved in the regulation of lipid metabolism, inflammation, and maintenance of metabolic homeostasis. On the other hand, PPARγ plays a crucial role in adipocyte differentiation, insulin sensitivity, and glucose metabolism . Therefore, the activation of these receptors can lead to improved lipid profiles and better control of glucose levels, which is beneficial in the management of conditions like type 2 diabetes .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Dioxane-2-carboxylic acid contribute to its bioavailability and efficacy. One of the derivatives of this compound, referred to as compound 8a, was found to exhibit potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability . This suggests that the compound is well-absorbed and distributed in the body, reaching the necessary sites of action effectively.
Result of Action
The molecular and cellular effects of 1,3-Dioxane-2-carboxylic acid’s action are primarily related to its role as a PPARα/γ dual agonist. By activating these receptors, the compound can influence lipid and glucose metabolism at the cellular level. This can lead to decreased lipid levels and improved glucose control, which are beneficial effects, particularly in the context of metabolic disorders like type 2 diabetes .
生化分析
Biochemical Properties
It has been used in the development of PPAR α/γ dual agonists . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .
Cellular Effects
The cellular effects of 1,3-Dioxane-2-carboxylic acid are not well-documented. Its derivatives have shown potential in influencing cell function. For instance, certain derivatives have exhibited potent hypolipidemic and anti-hyperglycemic activities in vivo due to superior bioavailability .
Molecular Mechanism
Its derivatives have been found to act as PPAR α/γ dual agonists . These agonists can bind to PPARs and activate them, leading to changes in gene expression .
Dosage Effects in Animal Models
Certain derivatives have shown potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in db/db mice and Zucker fa/fa rats .
属性
IUPAC Name |
1,3-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNXOSDUHYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204527-26-4 | |
| Record name | 1,3-dioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Dioxane-2-carboxylic acid derivatives interesting for metabolic disorder treatment?
A: Research suggests that 1,3-Dioxane-2-carboxylic acid derivatives can act as selective agonists for PPARα. [] PPARα plays a crucial role in lipid metabolism, and its activation can lead to beneficial effects such as lowering triglyceride and LDL cholesterol levels while increasing HDL cholesterol levels. [] This makes these compounds potentially valuable for treating metabolic disorders like type 2 diabetes.
Q2: How does the structure of 1,3-Dioxane-2-carboxylic acid derivatives influence their PPARα agonist activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 1,3-Dioxane-2-carboxylic acid scaffold significantly impact its PPARα agonist activity. For example, introducing small hydrophobic substituents at specific positions on a phenyloxazole moiety significantly enhanced PPARα activation. [] Moreover, the oxazole ring itself proved essential for both potency and selectivity towards PPARα. []
Q3: Have any specific 1,3-Dioxane-2-carboxylic acid derivatives demonstrated promising results in vivo?
A: Yes, compounds like 14d (NS-220) and 14i, identified as highly potent and selective human PPARα agonists within this chemical class, have shown promising results. [] In preclinical studies using diabetic mice models, these compounds effectively reduced plasma triglyceride and LDL cholesterol levels while raising HDL cholesterol levels. [] This highlights their therapeutic potential for managing dyslipidemia associated with metabolic disorders.
Q4: Beyond PPARα, do 1,3-Dioxane-2-carboxylic acid derivatives interact with other PPAR subtypes?
A: While initial research focused on PPARα selectivity, some studies explored the design and synthesis of novel 1,3-Dioxane-2-carboxylic acid derivatives targeting multiple PPAR subtypes, specifically PPARα/γ dual agonists. [, ] This approach aims to leverage the combined therapeutic benefits of activating both PPARα and PPARγ for potentially more effective treatment of metabolic diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)
![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)


![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)
![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)



![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
